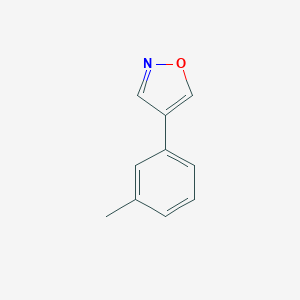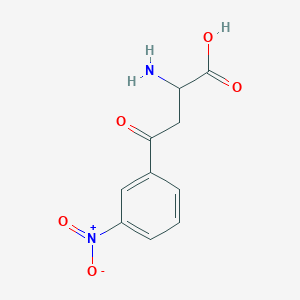
(m-Nitrobenzoyl)alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(m-Nitrobenzoyl)alanine (MNB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including drug discovery, biochemistry, and physiology. MNB is a derivative of alanine, an amino acid that plays a crucial role in protein synthesis and metabolism.
Aplicaciones Científicas De Investigación
(m-Nitrobenzoyl)alanine has been used in various scientific research applications, including drug discovery, enzyme kinetics, and protein structure analysis. (m-Nitrobenzoyl)alanine has been shown to inhibit the activity of certain enzymes, such as carboxypeptidase A and thermolysin, which are involved in protein degradation. (m-Nitrobenzoyl)alanine has also been used as a substrate for enzyme-catalyzed reactions, allowing for the determination of enzyme kinetics parameters.
Mecanismo De Acción
The mechanism of action of (m-Nitrobenzoyl)alanine involves its interaction with enzymes, specifically the active site of enzymes that catalyze peptide bond hydrolysis. (m-Nitrobenzoyl)alanine acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. This results in the inhibition of enzyme activity and the accumulation of the substrate.
Efectos Bioquímicos Y Fisiológicos
(m-Nitrobenzoyl)alanine has been shown to have both biochemical and physiological effects. In biochemical studies, (m-Nitrobenzoyl)alanine has been used to determine the kinetic parameters of enzymes involved in protein degradation. In physiological studies, (m-Nitrobenzoyl)alanine has been used to investigate the role of enzymes in various biological processes, such as digestion and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (m-Nitrobenzoyl)alanine in lab experiments is its high purity and stability. (m-Nitrobenzoyl)alanine is also readily available and relatively inexpensive. However, one limitation of using (m-Nitrobenzoyl)alanine is its specificity for certain enzymes, which may limit its applicability in certain experiments. Additionally, the use of (m-Nitrobenzoyl)alanine may not accurately reflect the physiological conditions of the enzyme-catalyzed reactions.
Direcciones Futuras
Future research on (m-Nitrobenzoyl)alanine could include the development of new synthetic methods for (m-Nitrobenzoyl)alanine derivatives with improved enzyme inhibitory activity. Additionally, (m-Nitrobenzoyl)alanine could be used in the development of new drugs targeting specific enzymes involved in disease processes. Further studies could also investigate the physiological effects of (m-Nitrobenzoyl)alanine and its derivatives in vivo, providing insights into the potential therapeutic applications of these compounds.
Conclusion:
In conclusion, (m-Nitrobenzoyl)alanine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of (m-Nitrobenzoyl)alanine involves the reaction of alanine with m-nitrobenzoyl chloride in the presence of a base catalyst. (m-Nitrobenzoyl)alanine has been used in various scientific research applications, including drug discovery, enzyme kinetics, and protein structure analysis. The mechanism of action of (m-Nitrobenzoyl)alanine involves its interaction with enzymes, specifically the active site of enzymes that catalyze peptide bond hydrolysis. (m-Nitrobenzoyl)alanine has both biochemical and physiological effects and has advantages and limitations for lab experiments. Future research on (m-Nitrobenzoyl)alanine could provide valuable insights into the potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of (m-Nitrobenzoyl)alanine involves the reaction of alanine with m-nitrobenzoyl chloride in the presence of a base catalyst. The resulting product is a yellow crystalline powder that is soluble in water and organic solvents. The purity of (m-Nitrobenzoyl)alanine can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Propiedades
Número CAS |
153212-71-6 |
|---|---|
Nombre del producto |
(m-Nitrobenzoyl)alanine |
Fórmula molecular |
C10H10N2O5 |
Peso molecular |
238.2 g/mol |
Nombre IUPAC |
2-amino-4-(3-nitrophenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H10N2O5/c11-8(10(14)15)5-9(13)6-2-1-3-7(4-6)12(16)17/h1-4,8H,5,11H2,(H,14,15) |
Clave InChI |
KBJZPNMDKSNLIZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CC(C(=O)O)N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CC(C(=O)O)N |
Sinónimos |
(3-nitrobenzoyl)alanine (m-nitrobenzoyl)alanine m-nitrobenzoylalanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



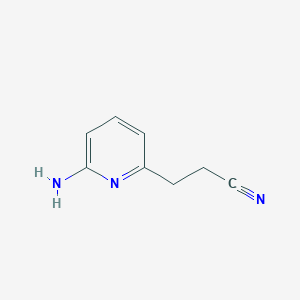
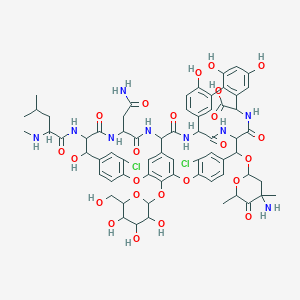

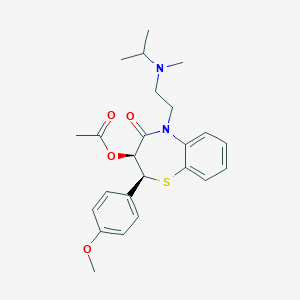


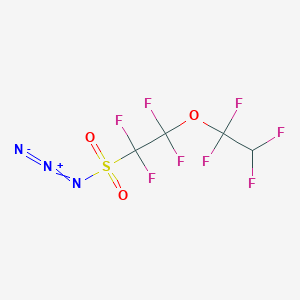
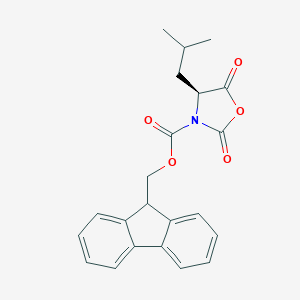
![5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B136896.png)



